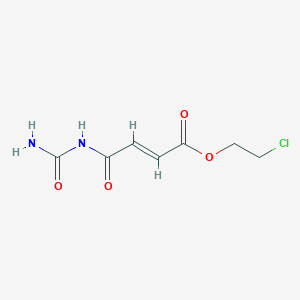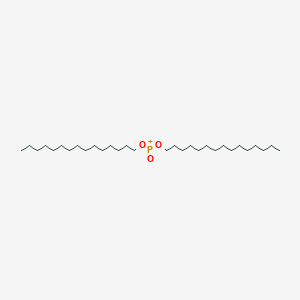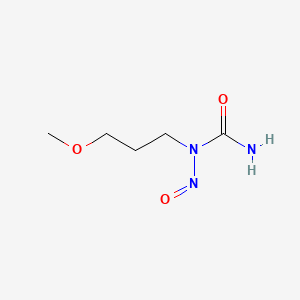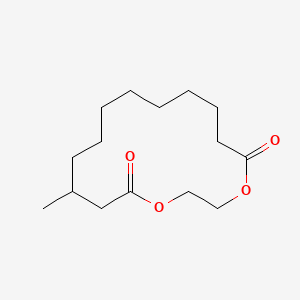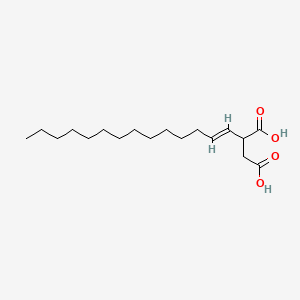
Tetradec-1-enylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradec-1-enylsuccinic acid can be synthesized through the reaction of maleic anhydride with tetradec-1-ene. The reaction typically involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the alkene to the anhydride. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a solvent like toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-1-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradec-1-enyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the succinic acid moiety can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted succinic acids.
Applications De Recherche Scientifique
Tetradec-1-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of succinic acid derivatives on biological systems.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetradec-1-enylsuccinic acid involves its interaction with various molecular targets. The double bond in the tetradec-1-enyl group allows it to participate in addition reactions, while the carboxylic acid groups can form hydrogen bonds with other molecules. These interactions can affect the structure and function of biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadec-1-enylsuccinic acid
- Dodec-1-enylsuccinic acid
- Hexadec-1-enylsuccinic acid
Uniqueness
Tetradec-1-enylsuccinic acid is unique due to its specific chain length and the presence of a double bond, which confer distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
76386-13-5 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[(E)-tetradec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h13-14,16H,2-12,15H2,1H3,(H,19,20)(H,21,22)/b14-13+ |
Clé InChI |
PFBBCIYIKJWDIN-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



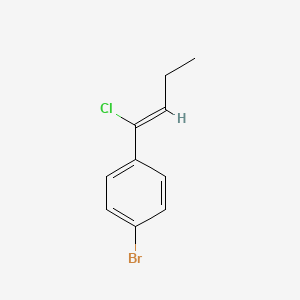

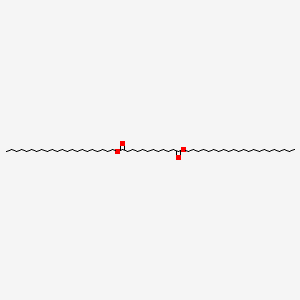
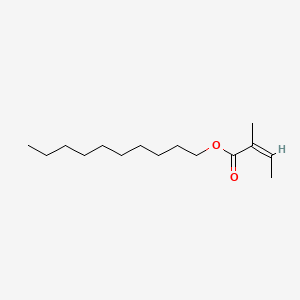

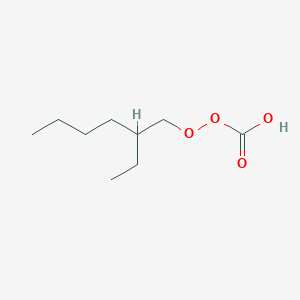
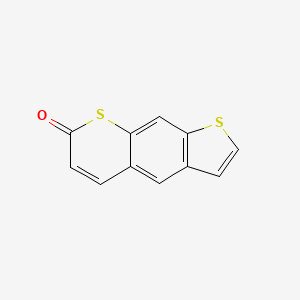
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
